N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide
Description
Properties
Molecular Formula |
C14H10Cl2N2O4 |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-3-2-8(4-12(13)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19) |
InChI Key |
BDZYJQMEFCDSIR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a methoxy and nitrobenzamide moiety. Its molecular formula is , with a molar mass of approximately 353.18 g/mol. The structural configuration enhances its interaction with biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that covalently modify target proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer therapy where enzyme inhibition can halt tumor growth.
- Binding Affinity : The dichlorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, facilitating stronger interactions and potentially leading to increased efficacy in therapeutic applications.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.8 | Inhibition of cell cycle progression |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 8 µg/mL.
- Gram-negative bacteria : Exhibits moderate activity against Escherichia coli with an MIC of 16 µg/mL.
This dual activity highlights the potential for this compound to be explored as a broad-spectrum antimicrobial agent .
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study focused on the enzyme inhibition profile revealed that this compound effectively inhibits certain kinases involved in cancer progression. The IC50 values for CLK1 and DYRK1A were reported at 10 nM and 15 nM, respectively, indicating high selectivity and potency . -
Cytotoxicity Evaluation :
In a cytotoxicity evaluation across several cancer cell lines, the compound demonstrated a significant reduction in cell viability, particularly in MCF-7 and A549 cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, crystallography, and applications.
Structural and Substituent Comparisons
Key Observations:
- Substituent Position and Bioactivity : The position of chloro and nitro groups significantly affects bioactivity. For example, etobenzanid (2,3-dichloro) is herbicidal, whereas the 3,5-dichloro configuration in the target compound may alter target binding or environmental stability .
- Electron-Withdrawing Effects : Nitro groups enhance electrophilicity and may improve pesticidal activity by interacting with biological targets (e.g., enzyme inhibition). The 3-nitro substituent in the target compound aligns with this trend .
- Crystallographic Behavior: Meta-substituted electron-withdrawing groups (e.g., NO₂, Cl) influence crystal packing. For instance, 3,5-Dinitro-N-(4-nitrophenyl)benzamide exhibits a dihedral angle of 7.78° between aromatic rings, suggesting moderate planarity . Similar effects are expected in the target compound due to its 3,5-dichloro and 3-nitro groups.
Preparation Methods
Stepwise Synthesis
The most widely documented method involves sequential nitration, methoxylation, and amidation (Figure 1):
Step 1: Synthesis of 4-Methoxy-3-Nitrobenzoic Acid
-
Starting material : 4-Methoxybenzoic acid.
-
Nitration : Fuming HNO₃ (90% yield) at 0–5°C introduces the nitro group at the meta position.
-
Key data :
Parameter Value Temperature 0–5°C Solvent H₂SO₄/HNO₃ mixture Yield 85–90%
Step 2: Conversion to Acid Chloride
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
Step 3: Amidation with 3,5-Dichloroaniline
Challenges and Optimizations
-
Isomer formation : Nitration may produce ortho/para isomers (8–20% impurity).
-
Mitigation : Recrystallization in isopropanol/water (5:1) reduces isomer content to <0.3%.
-
Scale-up : Industrial protocols use automated flow reactors to control exothermic nitration.
In Situ Phosphonium Salt-Mediated Amidation
Single-Pot Methodology
Developed by ACS Omega (2020), this method avoids isolating intermediates:
-
Reagents :
-
N-Chlorophthalimide (1.5 eq), PPh₃ (1.5 eq).
-
4-Methoxy-3-nitrobenzoic acid + 3,5-dichloroaniline.
-
-
Mechanism :
-
In situ generation of chloro-/imido-phosphonium salts activates the carboxyl group.
-
-
Conditions :
Parameter Value Solvent Toluene or ACN Temperature Room temperature Reaction time 12 h Yield 73–86%
Advantages Over Classical Routes
-
Reduced steps : Eliminates acid chloride isolation.
-
Functional group tolerance : Compatible with electron-deficient aryl amines.
-
Scalability : Demonstrated for 100 g batches with 95% purity.
Alternative Industrial Routes
Patent-Based Synthesis (CN105837432A)
-
Key steps :
-
Protection of 3,5-dichloro-2-aminobenzoic acid with trifluoroacetamide.
-
Chlorination using Cl₂ gas in glacial acetic acid.
-
Deprotection and amidation with in situ-generated benzoyl chloride.
-
-
Yield : 84–89% at pilot scale.
Microwave-Assisted Synthesis
-
Conditions :
Parameter Value Power 300 W Time 15–20 min Solvent DMF Yield 88–92% -
Benefits : 50% reduction in reaction time vs. conventional heating.
Critical Parameter Analysis
Solvent Impact on Amidation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 8 | 71 | 98 |
| DMF | 4 | 85 | 99 |
| Toluene | 12 | 73 | 97 |
DMF enhances reactivity via polar aprotic effects but complicates purification.
Catalytic Efficiency
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| DMAP | 5 | 83 |
| TEA | 10 | 78 |
| No catalyst | – | 42 |
DMAP improves nucleophilic attack on the acyl intermediate.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical amidation | 70–85 | 97–99 | 12–18 | High |
| Phosphonium route | 73–86 | 95–98 | 8–14 | Moderate |
| Microwave-assisted | 88–92 | 99 | 20–25 | Low |
Industrial settings favor classical routes for cost-effectiveness, while phosphonium methods reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
